
Alternative indicators to ninhydrin for detecting
glycine in hippurate test.

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest
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Technical Support Center: Hippurate Hydrolysis
Test
Welcome to the Technical Support Center for the Hippurate Hydrolysis Test. This guide is

designed for researchers, scientists, and drug development professionals to provide in-depth

technical insights, troubleshooting assistance, and answers to frequently asked questions

regarding the detection of glycine in the hippurate test, with a special focus on alternatives to

the conventional ninhydrin indicator.

Fundamentals of the Hippurate Hydrolysis Test
The hippurate hydrolysis test is a critical biochemical assay used for the presumptive

identification of several key bacterial species, including Gardnerella vaginalis, Streptococcus

agalactiae (Group B Streptococci), Campylobacter jejuni, and Listeria monocytogenes.[1][2][3]

The test's principle is elegantly simple: it identifies bacteria that possess the enzyme

hippuricase (also known as hippurate hydrolase).

The Biochemical Pathway
The enzyme hippuricase catalyzes the hydrolysis of sodium hippurate, which is the glycine

conjugate of benzoic acid. This enzymatic action cleaves the amide bond, yielding two primary

products: benzoic acid and the amino acid glycine.[4][5] The detection of one or both of these

products signifies a positive test result.
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Caption: Enzymatic hydrolysis of sodium hippurate by hippuricase.

Glycine Detection: The Ninhydrin Method and Its
Challenges
The most common rapid method for the hippurate test relies on the detection of glycine using

ninhydrin.[3]

Principle of Ninhydrin Reaction
Ninhydrin is a powerful oxidizing agent that reacts with the primary amino group of glycine. This

reaction, upon heating, causes an oxidative deamination of glycine, leading to the formation of

a deep purple-colored complex known as Ruhemann's purple, which is readily visible.[1][3]

Standard Protocol: Ninhydrin-Based Hippurate Test
Inoculation: Prepare a heavy suspension of the test organism (from an 18-24 hour culture) in

a tube containing sterile water or a dedicated hippurate broth/disk.[5][6] An insufficient

inoculum is a common cause of false-negative results.[1][2]

Incubation: Incubate the suspension for 2 hours at 35-37°C.[4][5] This period allows the

bacterial hippuricase, if present, to hydrolyze the hippurate substrate.

Reagent Addition: Add 0.2 mL of the ninhydrin reagent to the suspension.[1][6]
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Second Incubation: Re-incubate the tube at 35-37°C for 15 to 30 minutes.[1][4]

Result Interpretation:

Positive: Appearance of a deep blue or purple color.[1][2]

Negative: No color change or a faint yellow/pink color.[1][2]

Troubleshooting the Ninhydrin Method
This section addresses common issues encountered during the ninhydrin-based assay.

Q1: My negative control turned purple. What went wrong?

Possible Cause 1: Contaminating Amino Acids. The most frequent cause is the presence of

free amino acids from the growth medium. Ninhydrin is not specific to glycine; it reacts with

most primary amines.[1][5] It is crucial to avoid picking up any agar when harvesting

colonies.[2][4]

Solution: Repeat the test, ensuring you only pick the top of a pure colony without touching

the agar surface. Use a defined, protein-free hippurate broth if this issue persists.[7]

Possible Cause 2: Prolonged Incubation. Incubating the test for more than 30 minutes after

adding ninhydrin can lead to the breakdown of other components in the mixture, releasing

amines and causing a false-positive reaction.[1][2][3]

Solution: Strictly adhere to the 15-30 minute incubation window. Observe the tubes at 10-

minute intervals and record the result as soon as a definitive deep purple color appears in

the positive control.[4]

Q2: My known positive control (S. agalactiae) is negative. Why?

Possible Cause 1: Insufficient Inoculum. The enzymatic reaction requires a critical

concentration of hippuricase. A light suspension of bacteria may not produce enough glycine

within the 2-hour incubation to be detected.[1][8]

Solution: Ensure you make a heavy, visibly turbid suspension of the organism, equivalent to

at least a No. 3 McFarland standard.[2]
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Possible Cause 2: Reagent Deterioration. Both the hippurate and ninhydrin solutions have

limited shelf lives. Hippurate solution can deteriorate within a week at 4°C, while ninhydrin

solution is typically stable for about 6 months.[1][5][6]

Solution: Always check the expiration dates of your reagents. Prepare fresh solutions as

needed and store them under the recommended conditions (e.g., protect ninhydrin from

light).[9] Run positive and negative controls with every batch of tests to validate reagent

performance.

Q3: The color development is weak or ambiguous.

Possible Cause: This could be due to a weakly positive organism or any of the issues

causing false negatives (e.g., low inoculum, partially degraded reagents). Some organisms,

like certain group D streptococci, may naturally produce a weak positive result.[9]

Solution: First, re-verify your inoculum density and reagent quality. If the result remains

weakly positive, the organism may require additional biochemical tests for definitive

identification, such as the PYR test to differentiate enterococci from S. agalactiae.[3] A faint

purple color should be interpreted as a negative result.[6]

Alternative Indicators for the Hippurate Test
While ninhydrin is standard for detecting glycine, alternative methods exist that detect either

glycine or the co-product, benzoic acid. These alternatives can be valuable for confirmation,

troubleshooting, or when higher sensitivity is required.
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Caption: Detection mechanisms for the hydrolysis product glycine.

Ferric Chloride: The Classical Approach
The original hippurate test method did not detect glycine at all. Instead, it identified the

presence of benzoic acid.[3][4]

Principle: After overnight incubation and centrifugation to remove bacteria, ferric chloride

(FeCl₃) is added to the supernatant. If benzoic acid is present, a stable, reddish-brown

precipitate (ferric benzoate) forms.

Advantages: Directly measures the other hydrolysis product, providing an orthogonal method

for confirmation.

Disadvantages: Significantly slower (requires overnight incubation) and generally considered

less sensitive than the rapid ninhydrin method.[3]
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Fluorescamine: A High-Sensitivity Fluorogenic
Alternative
For applications demanding higher sensitivity, fluorescamine offers a powerful alternative to

colorimetric detection.

Principle: Fluorescamine is a fluorogenic reagent that reacts almost instantly at room

temperature with primary amines (like glycine) to form a highly fluorescent product.[10][11]

The reagent itself and its hydrolysis byproducts are non-fluorescent, resulting in a very low

background signal.[11]

Advantages:

High Sensitivity: Can detect primary amines in the picomole range.[10][11]

Speed: The reaction is nearly instantaneous.[11]

Disadvantages:

Instrumentation: Requires a spectrofluorometer or a microplate reader with fluorescence

capabilities.

Cost: Generally more expensive than ninhydrin.

Protocol Outline:

Perform the initial 2-hour incubation of the bacterial suspension with hippurate as in the

standard protocol.

Centrifuge the suspension to pellet the bacteria.

Transfer the supernatant to a suitable cuvette or microplate well.

Add a borate buffer to adjust the pH to an alkaline range (e.g., pH 9.0).[10]

Add a freshly prepared solution of fluorescamine in acetone.[10]

Immediately measure the fluorescence (Excitation ~390 nm, Emission ~475 nm).
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o-Phthalaldehyde (OPA): The Apex of Sensitivity
Ortho-phthalaldehyde, or OPA, is another fluorogenic reagent that offers even greater

sensitivity than fluorescamine.[12]

Principle: OPA reacts with primary amines in the presence of a thiol-containing compound

(e.g., 2-mercaptoethanol or dithiothreitol) to form a highly fluorescent isoindole derivative.[13]

[14]

Advantages:

Exceptional Sensitivity: Reported to be 5-10 times more sensitive than fluorescamine.[12]

Aqueous Stability: OPA is soluble and stable in aqueous buffers, simplifying reagent

preparation.[12]

Disadvantages:

Instrumentation: Requires a spectrofluorometer or a fluorescence plate reader.

Thiol Requirement: The reaction requires the addition of a thiol, which has a strong odor

and requires careful handling.

Protocol Outline:

Follow steps 1-3 from the Fluorescamine protocol.

Prepare an OPA/thiol working solution in a suitable buffer (e.g., borate buffer, pH > 9).

Add the OPA working solution to the supernatant.

Allow the reaction to proceed for a few minutes at room temperature.

Measure the fluorescence (Excitation ~340 nm, Emission ~455 nm).[15]

Comparative Summary of Indicators
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Feature Ninhydrin Ferric Chloride Fluorescamine
o-
Phthalaldehyd
e (OPA)

Target Molecule Glycine Benzoic Acid Glycine Glycine

Detection

Method
Colorimetric Precipitation Fluorometric Fluorometric

Signal Purple Color
Brown

Precipitate
Fluorescence Fluorescence

Sensitivity Nanomole Micromole Picomole[10][11]

Picomole (higher

than

Fluorescamine)

[12]

Reaction Speed
15-30 min (with

heat)
~10 min Instantaneous ~1-2 min

Required

Equipment

Heat block,

Naked eye

Centrifuge,

Naked eye

Spectrofluoromet

er

Spectrofluoromet

er

Key Advantage
Simple,

inexpensive

Orthogonal

confirmation

High sensitivity,

fast

Highest

sensitivity,

aqueous stability

Key Limitation
Non-specific for

amines

Slow (overnight

culture)

Requires

fluorometer

Requires

fluorometer and

thiol

Frequently Asked Questions (FAQs)
Q4: Can I use a spectrophotometer to read the ninhydrin reaction for a quantitative result?

A: Yes, this is certainly possible and is a common application of the ninhydrin reaction in

biochemistry. The purple product, Ruhemann's purple, has a maximum absorbance at 570 nm.

[10][16] You can create a standard curve using known concentrations of glycine and measure

the absorbance of your unknown samples to quantify the amount of glycine produced.

However, for routine diagnostic identification, a qualitative visual assessment is sufficient.
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Q5: Are there any other bacteria besides the "big four" that are hippurate positive?

A: Yes. While the test is most frequently used for G. vaginalis, S. agalactiae, C. jejuni, and L.

monocytogenes, hippurate hydrolysis is also found in some species of other genera, such as

Bacillus, Corynebacterium, and some Enterobacteriaceae.[1][5][6] This is why the hippurate

test is considered a presumptive test and should be used as part of a larger panel of

biochemical or molecular tests for a complete and accurate identification.[5][8]

Q6: My lab is considering switching to a fluorescent method. Which is better, Fluorescamine or

OPA?

A: The choice depends on your specific needs.

For a significant boost in sensitivity over ninhydrin with a very simple and rapid protocol,

Fluorescamine is an excellent choice. The reaction is practically instant.[10][11]

If you require the absolute highest level of sensitivity for quantitative analysis, OPA is

superior.[12] It is also more convenient to work with in aqueous buffers. The main drawback

is the need to handle a thiol reagent. For most routine applications, the sensitivity of

fluorescamine is more than sufficient.

Q7: Can these alternative indicators be used in a tube-based visual test without a fluorometer?

A: No. Fluorescamine and OPA-based detection relies on the generation of a fluorescent signal

that is invisible to the naked eye and must be measured by a dedicated instrument (a

spectrofluorometer). They are not colorimetric reagents and cannot be used as simple visual

replacements for ninhydrin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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